![molecular formula C23H31N7O B2960778 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1171673-98-5](/img/structure/B2960778.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a sophisticated and intriguing compound used in various fields, including medicinal chemistry and pharmacology. This compound is notable for its unique structure and potential biological activities, which have garnered significant interest from researchers and industrial professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide involves multiple steps, starting with the formation of key intermediates. Initially, 4-benzylpiperazine is reacted with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the core structure. The resulting intermediate is then subjected to further functionalization by introducing the N-(2-ethyl)-3-methylbutanamide moiety through amide bond formation using reagents like coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up with optimized parameters to ensure consistency and efficiency. This includes the use of high-purity starting materials, precise control of reaction temperatures, pressures, and times, as well as advanced purification techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide can undergo various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride. Substitution reactions generally use halogenating agents or nucleophiles under appropriate conditions.
Major Products: These reactions often lead to the formation of modified derivatives with different functional groups, potentially enhancing the compound’s biological or chemical properties. For example, oxidation could yield new carboxyl or hydroxyl derivatives, while substitution might introduce various alkyl or aryl groups.
Scientific Research Applications
In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is employed as a building block for creating more complex molecules with potential applications in drug development. In biology, it serves as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets. In medicine, its derivatives are explored for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities. In the industry, it finds use in the development of novel materials and compounds with enhanced physical and chemical properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its mechanism of action often involves the inhibition or activation of these targets, affecting various signaling pathways and cellular processes. For example, it might inhibit a kinase enzyme involved in cell proliferation, leading to reduced cancer cell growth.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide stands out due to its unique structural features and versatile reactivity. Similar compounds include analogs with slight modifications in the piperazine or pyrazolo[3,4-d]pyrimidine rings, such as different substituents or functional groups, which might alter their biological activity and specificity.
Such analogs include:
1H-pyrazolo[3,4-d]pyrimidine derivatives with various alkyl or aryl substitutions
Piperazine derivatives with different benzyl groups or heterocyclic moieties
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-18(2)14-21(31)24-8-9-30-23-20(15-27-30)22(25-17-26-23)29-12-10-28(11-13-29)16-19-6-4-3-5-7-19/h3-7,15,17-18H,8-14,16H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSNFMXKAZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
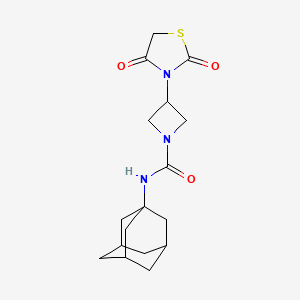

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![8-cyclopentyl-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960701.png)
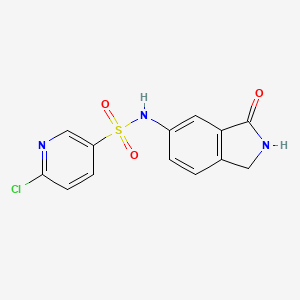
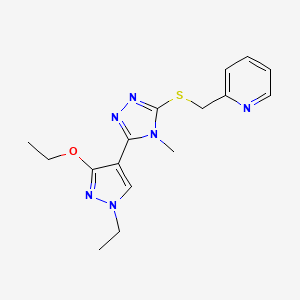
![1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2960704.png)
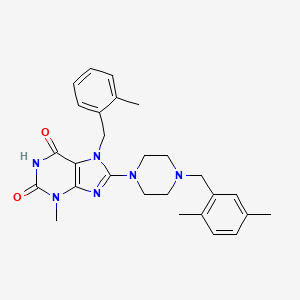

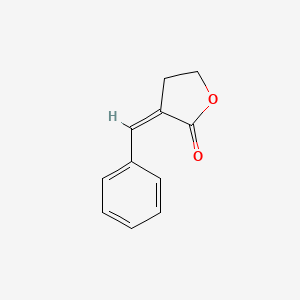
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
